molecular formula C7H10ClN3O B8714309 6-Chloro-5-isopropoxypyrimidin-4-amine

6-Chloro-5-isopropoxypyrimidin-4-amine

Cat. No.: B8714309
M. Wt: 187.63 g/mol
InChI Key: HZKJGIMGLMRAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-isopropoxypyrimidin-4-amine is a pyrimidine derivative characterized by a chloro group at position 6, an isopropoxy (O-iPr) group at position 5, and an amine at position 3. Pyrimidines with halogen and alkoxy substituents often exhibit unique electronic and steric properties, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

6-chloro-5-propan-2-yloxypyrimidin-4-amine

InChI

InChI=1S/C7H10ClN3O/c1-4(2)12-5-6(8)10-3-11-7(5)9/h3-4H,1-2H3,(H2,9,10,11)

InChI Key

HZKJGIMGLMRAMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=CN=C1Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Chloro-5-isopropoxypyrimidin-4-amine with structurally related pyrimidine derivatives, focusing on substituents, physical properties, and applications.

Compound Name CAS Number Key Substituents Physical/Chemical Properties Applications References
This compound Not explicitly listed 6-Cl, 5-O-iPr, 4-NH2 Likely moderate solubility in polar solvents; stable at RT Presumed use in pharmaceutical intermediates (inferred from analogs)
6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine N/A 6-Cl, 5-NO2, N-CH3/Ph Crystalline solid; nitro group enhances electrophilicity Intermediate in nitroarene chemistry; potential precursor for bioactive molecules
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 88474-31-1 4-Cl, 6-OCH3, 2-CH3, 5-NH2 High purity (manufacturing grade); stable under refrigeration Pharmaceutical intermediate; used in fine chemical synthesis
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine 500896-56-0 6-Cl, 5-I, 2-SCH3, 4-NH2 High molecular weight (255.44 g/mol); halogenated structure Experimental phasing in crystallography; medicinal chemistry exploration
6-Chloro-4-hydroxypyrimidine 4765-77-9 6-Cl, 4-OH Hydrophilic; used in aqueous solutions Manufacturing and laboratory applications

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., NO2 in ) increase electrophilicity, facilitating nucleophilic substitution. Alkoxy groups (e.g., OCH3 in , O-iPr in target compound) enhance solubility in organic solvents but may reduce metabolic stability in vivo. Halogens (Cl, I) improve binding affinity in drug-receptor interactions but may introduce toxicity concerns .

Steric Considerations :

  • Bulky substituents like isopropoxy (O-iPr) or methylsulfanyl (S-CH3) can hinder reactions at adjacent positions, requiring optimized synthetic conditions .

Applications :

  • Pharmaceutical intermediates : Methoxy and methyl-substituted pyrimidines (e.g., ) are prioritized for scalable synthesis.
  • Crystallography : Iodo-substituted derivatives (e.g., ) aid in heavy-atom phasing for structure determination.

Research Findings and Data

Contradictions and Gaps in Literature

  • Contradictions : Some studies prioritize nitro or iodo substituents for reactivity , whereas others focus on alkoxy groups for solubility . The optimal substituent depends on application-specific requirements.
  • Gaps : Direct data on the biological activity, toxicity, and synthetic yields of This compound are absent, necessitating further research.

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